![molecular formula C22H25N3O3 B2367403 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034465-76-2](/img/structure/B2367403.png)
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the carbonyl group in the pyrrolidinone ring could undergo nucleophilic addition reactions .Scientific Research Applications
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, and pyrollidins, are integral structural components in pharmaceuticals and agrochemicals due to their high biological activities. They are widely used in various applications ranging from herbicides, insecticides, and vitamins to pharmaceutical ingredients and adhesives, with pyridine bases being the most produced and utilized among these compounds (Higasio & Shoji, 2001).
Anticancer Activity of Polysubstituted 4H-Pyran Derivatives
Polysubstituted 4H-pyran derivatives, synthesized through a microwave-assisted procedure, demonstrated significant anticancer activity against various human cancer cell lines. This underlines the potential of these compounds in cancer research and treatment (Hadiyal et al., 2020).
Electoconductive Polymers from Pyrrole
Pyrrole, a key nitrogen-containing heterocyclic compound, is primarily used in the production of polypyrrole, a notable electroconductive polymer. This application has attracted considerable attention due to its potential in various technological and industrial fields (Higashio & Shoji, 2004).
Antibacterial Quinoline Carboxylic Acids
Quinoline carboxylic acids, which are structurally related to the compound , have been studied for their antibacterial activity and DNA-gyrase inhibition, highlighting their importance in developing new antibacterial agents (Domagala et al., 1988).
Synthesis and Antimicrobial Activity of Pyrano[2,3-c]pyridine Derivatives
Pyrano[2,3-c]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant efficacy against various bacterial and fungal strains. This indicates the potential of such compounds in antimicrobial research (Zhuravel et al., 2005).
Luminescence Properties and Medicinal Applications
A study on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes suggested potential medicinal applications, especially considering their interaction with bovine serum albumin (BSA), which could be relevant for drug delivery systems (Tang, Tang, & Tang, 2011).
Copper(II) and Silver(I) Coordination Polymers
Research on copper(II) and silver(I) coordination polymers, incorporating similar ligands, revealed interesting structural diversity and potential applications in materials science and catalysis (Yeh, Chen, & Wang, 2008).
Aromatic Polyamides with Pyromellitimides
The synthesis of aromatic polyamides containing pyromellitimide units has been explored for applications in materials science, emphasizing enhanced thermal stability and solubility, which are crucial for high-performance polymers (Choi & Jung, 2004).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s signaling activity .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme could lead to a buildup of certain metabolites and a decrease in others .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Pyrrolidine derivatives are generally well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. These effects could range from changes in cell signaling and metabolism to alterations in cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability and solubility .
properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20-7-4-12-25(20)19-15-17(8-11-23-19)16-24-21(27)22(9-13-28-14-10-22)18-5-2-1-3-6-18/h1-3,5-6,8,11,15H,4,7,9-10,12-14,16H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKNXZVAPKUFNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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